molecular formula C9H10FNO2 B556617 3-Fluoro-D-phenylalanine CAS No. 110117-84-5

3-Fluoro-D-phenylalanine

Cat. No.: B556617
CAS No.: 110117-84-5
M. Wt: 183.18 g/mol
InChI Key: VWHRYODZTDMVSS-MRVPVSSYSA-N
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Description

3-Fluoro-D-phenylalanine is an organic compound with the chemical formula C9H10FNO2. It is a derivative of phenylalanine, where a fluorine atom replaces one of the hydrogen atoms on the phenyl ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

3-Fluoro-D-phenylalanine primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in various tissues and plays a crucial role in mediating the exchange of essential amino acids . This transporter is also involved in the uptake of this compound .

Mode of Action

This compound interacts with its target, LAT1, by being incorporated into the transporter. This interaction results in the compound being transported across the cell membrane . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein synthesis and metabolism. The compound modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

It is known that the compound is metabolically stable . The introduction of fluorine into phenylalanine can improve the biophysical and chemical properties of bioactives . This modification can enhance the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a potential enzyme inhibitor and therapeutic agent . The compound has been found to play an important role in topography imaging of tumor ecosystems using PET . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as an enzyme inhibitor or therapeutic agent can be affected by the presence of other compounds or conditions in the cellular environment

Biochemical Analysis

Cellular Effects

3-Fluoro-D-phenylalanine has significant effects on various types of cells and cellular processes. It modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The direct formation of the C-F bond by fluorinase is the most effective and promising method .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway for the synthesis of flavones . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. It is known that the L-type amino acid transporter 1 (LAT1) is responsible for transporting large neutral amino acids, including phenylalanine .

Subcellular Localization

The subcellular localization of this compound is not well-documented in the current literature. It is known that phenylalanine ammonia-lyases (PAL1, -2 and -3) and Cinnamate 4-Hydroxlase (C4H), key enzymes in the phenylpropanoid pathway for the synthesis of flavones, localize to the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-D-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure. One common method is the electrophilic fluorination of phenylalanine derivatives. This process can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enzymatic methods using fluorinases have been explored for the selective introduction of fluorine atoms into organic molecules .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols .

Scientific Research Applications

3-Fluoro-D-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Fluoro-DL-phenylalanine: Another fluorinated derivative of phenylalanine with the fluorine atom at the para position.

    6-Fluoro-3,4-dihydroxy-L-phenylalanine: A fluorinated derivative used in radiopharmaceutical applications.

Uniqueness: 3-Fluoro-D-phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYODZTDMVSS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110117-84-5
Record name 110117-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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